Cas no 1358349-74-2 (1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane)

1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane structure
1358349-74-2 structure
商品名:1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
CAS番号:1358349-74-2
MF:C21H24N4O3
メガワット:380.440264701843
CID:5025222

1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane 化学的及び物理的性質

名前と識別子

    • 3-(6-(azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole
    • 1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
    • インチ: 1S/C21H24N4O3/c1-26-17-7-9-18(10-8-17)27-15-20-23-21(24-28-20)16-6-11-19(22-14-16)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3
    • InChIKey: FXOKJPIPLDXERC-UHFFFAOYSA-N
    • ほほえんだ: O1C(COC2C=CC(=CC=2)OC)=NC(C2=CN=C(C=C2)N2CCCCCC2)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 453
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 73.5

1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-0996-30mg
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
30mg
$119.0 2023-05-18
Life Chemicals
F1907-0996-20μmol
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
20μl
$79.0 2023-05-18
Life Chemicals
F1907-0996-50mg
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
50mg
$160.0 2023-05-18
Life Chemicals
F1907-0996-75mg
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F1907-0996-4mg
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F1907-0996-5mg
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
5mg
$69.0 2023-05-18
Life Chemicals
F1907-0996-10μmol
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F1907-0996-40mg
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
40mg
$140.0 2023-05-18
Life Chemicals
F1907-0996-2mg
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F1907-0996-5μmol
1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane
1358349-74-2 90%+
5μl
$63.0 2023-05-18

1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane 関連文献

1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepaneに関する追加情報

Introduction to Compound with CAS No. 1358349-74-2 and Product Name: 1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane

The compound with the CAS number 1358349-74-2 and the product name 1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of this molecule, featuring multiple heterocyclic rings and functional groups, makes it a promising candidate for further investigation in drug discovery and development.

One of the most striking features of this compound is its 1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane core structure. The presence of an azepane ring is particularly noteworthy, as azepane derivatives have been shown to exhibit a wide range of biological activities. These activities include anti-inflammatory, analgesic, and neuroprotective effects, making azepane-based compounds attractive for the development of new medications.

The 5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl moiety further enhances the potential of this compound by introducing additional biological activity. The pyridine ring is a well-known pharmacophore that is frequently found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets. The 4-methoxyphenoxy group adds another layer of complexity, potentially influencing the compound's solubility and bioavailability.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. Heterocycles are known for their ability to mimic natural products and biological molecules, making them ideal candidates for drug development. The 1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane structure exemplifies this trend by combining multiple heterocyclic rings into a single molecule.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to construct the complex framework of this molecule efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in assembling the various components of the molecule.

Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity. This includes in vitro assays that measure its interaction with various biological targets such as enzymes and receptors. Additionally, in vivo studies are conducted to assess its efficacy and safety profile. These studies are crucial for determining whether the compound has the potential to become a new therapeutic agent.

The 1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)azepane structure has shown promise in preliminary studies conducted by researchers around the world. These studies have revealed that the compound exhibits inhibitory activity against several key enzymes involved in disease pathways. For example, it has been found to inhibit enzymes that are implicated in inflammation and pain signaling.

The mechanism of action of this compound is still under investigation, but early findings suggest that it may work by modulating the activity of specific enzymes or receptors. This could lead to new therapeutic strategies for conditions such as chronic pain syndromes and inflammatory diseases. The ability of this compound to interact with multiple targets makes it a versatile tool for drug discovery.

In addition to its potential therapeutic applications, this compound also has implications for research into molecular recognition and drug design principles. The complex structure of 1-(5-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-y}pyridin--2-y]azepane provides a valuable model for understanding how different functional groups can be integrated into a single molecule to achieve desired biological activities.

The future development of this compound will likely involve further optimization to improve its potency and selectivity. This could be achieved through structural modifications or by exploring new synthetic routes that yield higher quality intermediates. Additionally, computational methods such as molecular modeling will play a crucial role in guiding these efforts by predicting how changes in the structure will affect its biological activity.

In conclusion,1358349--74--22and its derivative 1-(5-{5-[51(41--methoxyphenoxy)methyl]-12--40xadiazol--31y}pyridin--22y]azepane represent exciting advancements in pharmaceutical chemistry. Their complex structures and promising biological activities make them valuable tools for drug discovery and development. As research continues into these compounds,1358349--74--22and related derivatives will likely contribute significantly to our understanding of disease mechanisms and provide new opportunities for therapeutic intervention.

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